molecular formula C15H19N7O2 B5322511 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide

货号 B5322511
分子量: 329.36 g/mol
InChI 键: RNTOJTZNOVZPPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide, also known as MP-A08, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of several kinases, including c-Met, Axl, and Ron, which are involved in various cellular processes such as cell proliferation, survival, and migration.

作用机制

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide inhibits the activity of several kinases, including c-Met, Axl, and Ron, which are involved in various cellular processes such as cell proliferation, survival, and migration. This compound binds to the ATP-binding site of these kinases, thereby inhibiting their activity. This inhibition leads to a decrease in cell proliferation, survival, and migration, which ultimately leads to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activity of several kinases, including c-Met, Axl, and Ron, which are involved in various cellular processes such as cell proliferation, survival, and migration. This compound has been shown to inhibit tumor growth in several preclinical models, including lung cancer, breast cancer, and glioblastoma. This compound has also been shown to enhance the efficacy of several chemotherapeutic agents, including cisplatin and gemcitabine. This compound has been shown to have minimal toxicity in preclinical models, making it a promising candidate for further development.

实验室实验的优点和局限性

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to have minimal toxicity in preclinical models. However, this compound also has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to work with in certain assays. It also has a short half-life in vivo, which can limit its efficacy in certain animal models.

未来方向

There are several future directions for the development of N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide. One potential direction is the development of new analogs with improved potency and selectivity. Another potential direction is the development of combination therapies that include this compound and other chemotherapeutic agents. Additionally, the use of this compound in combination with immunotherapies is an area of active research. Finally, the development of new delivery methods that can improve the pharmacokinetics and efficacy of this compound is an important area of future research.

合成方法

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide can be synthesized using a multi-step process involving the reaction of several intermediates. The first step involves the reaction of 2-pyrazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminoethyl morpholine to form the corresponding amide intermediate. The amide intermediate is then reacted with 4-amino-6-chloro-pyrimidine to form the final product, this compound.

科学研究应用

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including c-Met, Axl, and Ron, which are involved in various cellular processes such as cell proliferation, survival, and migration. This compound has been shown to inhibit tumor growth in several preclinical models, including lung cancer, breast cancer, and glioblastoma. This compound has also been shown to enhance the efficacy of several chemotherapeutic agents, including cisplatin and gemcitabine.

属性

IUPAC Name

N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O2/c23-15(12-10-16-1-2-17-12)19-4-3-18-13-9-14(21-11-20-13)22-5-7-24-8-6-22/h1-2,9-11H,3-8H2,(H,19,23)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTOJTZNOVZPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。